molecular formula C22H22N2O6S B2372964 Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-94-3

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2372964
CAS RN: 886950-94-3
M. Wt: 442.49
InChI Key: NPHZAXPTBBUJSU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an ester group, and an aromatic ring. These functional groups suggest that this compound might have interesting chemical properties and could be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the sulfonyl group, and the formation of the ester . The exact synthesis would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and an aromatic ring. The structure would be influenced by factors such as the electronic properties of the functional groups and the steric hindrance between different parts of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an aromatic ring could contribute to its stability, while the ester group could make it more reactive .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Highly Functionalized Thiazines : Ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates were synthesized via a one-pot, four-component tandem reaction, demonstrating high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

  • Synthesis of Metabolites : Efficient syntheses of metabolites of related compounds have been achieved, using the methanesulfonyl group as a protective group for Friedel–Crafts reaction, leading to high yields (Mizuno et al., 2006).

  • Molecular Structure and Spectral Analyses : The molecular structure and spectral analyses of similar compounds have been studied, including quantum chemical calculations and topological parameters (Singh et al., 2013).

Applications in Antimicrobial Research

  • Antibacterial Activity : Some derivatives have been synthesized and screened for antibacterial activity, providing new avenues for antimicrobial applications (Gad-Elkareem & El-Adasy, 2010).

Contributions to Organic Chemistry

  • New Compound Synthesis : Research has focused on creating new compounds by transforming existing ones, expanding the scope of organic chemistry and providing new substances for various applications (Velikorodov & Shustova, 2017).

  • Synthesis of Heterocyclic Compounds : The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been achieved, which were evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

  • Quinazolines as Antimicrobial Agents : Synthesis and characterization of new quinazolines, along with their potential as antimicrobial agents, have been explored (Desai, Shihora, & Moradia, 2007).

  • Ultrasound Irradiation in Synthesis : The use of ultrasound irradiation in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting a methodological advancement in chemical synthesis (Machado et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, and investigating its mechanism of action .

properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-5-29-22(26)21-19(30-31(27,28)17-11-10-14(2)16(4)12-17)13-20(25)24(23-21)18-9-7-6-8-15(18)3/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHZAXPTBBUJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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